molecular formula C17H19ClN6O B5600281 N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide

N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide

Cat. No. B5600281
M. Wt: 358.8 g/mol
InChI Key: FREOFSZYLNMJKW-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H19ClN6O and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1308869 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

A study developed novel benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiviral activities against the avian influenza virus (H5N1). This research suggests potential applications of benzamide derivatives in developing antiviral agents, highlighting the chemical's role in synthesizing compounds with significant biological activities (Hebishy et al., 2020).

Anti-inflammatory and Analgesic Agents

Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were tested for their anti-inflammatory and analgesic activities, with some showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. This indicates the compound's utility in creating new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research into thienopyrimidine derivatives revealed pronounced antimicrobial activity, suggesting the compound's application in developing new antimicrobial agents. The synthesis process involved reactions that led to the formation of compounds with significant antimicrobial properties (Bhuiyan et al., 2006).

Molecular Rearrangements

A study on pyrrolo[3,2-d]pyrimidine derivatives demonstrated the compound's application in understanding molecular rearrangements. The research synthesized derivatives with potential for further chemical and biological studies, contributing to the knowledge of chemical processes and reactions (Majumdar et al., 1998).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The study provided insights into the structure-activity relationship, highlighting the potential of such compounds in cancer and inflammation research (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O/c1-3-19-17-20-9-11(10-21-17)16(25)24(2)7-6-15-22-13-5-4-12(18)8-14(13)23-15/h4-5,8-10H,3,6-7H2,1-2H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREOFSZYLNMJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N(C)CCC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.